Itaconic acid diamylester

Overview

Description

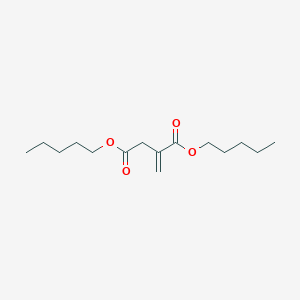

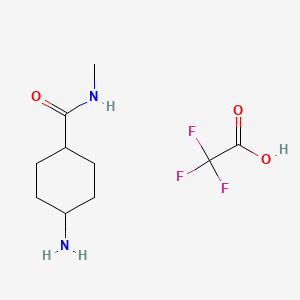

Itaconic acid diamylester is a useful research compound. Its molecular formula is C15H26O4 and its molecular weight is 270.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality Itaconic acid diamylester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Itaconic acid diamylester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Production and Sustainable Approach

Itaconic acid (IA) is pivotal for the creation of environmentally friendly biopolymers from renewable feedstock, aligning with circular bioeconomy strategies focused on repair, reuse, and recycling. IA, obtained predominantly through Aspergillus terreus fermentation, is integral for synthesizing various novel biopolymers. These include drug carriers, intelligent food packaging, antimicrobial biopolymers, hydrogels in water treatment, and superabsorbent polymers. Its trifunctional structure facilitates diverse applications, also showcasing antimicrobial, anti-inflammatory, and antitumor activities. IA's production from renewable sources is vital for a sustainable future and its role in polymer synthesis poses ongoing challenges and opportunities in biopolymer chemistry and technology (Teleky & Vodnar, 2021).

Downstream Process Development in Manufacturing

The separation of IA from fermented broth significantly impacts production costs. Efficient downstream processes are essential for sustainable and economically viable biorefineries. Techniques like crystallization, precipitation, extraction, electrodialysis, diafiltration, pertraction, and adsorption are employed. However, alternative methods like membrane separation, reactive extraction, and adsorption in fixed bed columns show promise for improving IA recovery and purification, suggesting areas for further development in IA production (Magalhães et al., 2016).

Fermentative Production and Industrial Applications

IA is used as a platform chemical for producing various value-added chemicals, like biofuel components and ionomer cements. The shift from petrochemical to fermentative IA production is motivated by sustainability and fossil fuel depletion. Various microorganisms like Aspergillus terreus have been employed, with interests in using lignocellulosic materials for IA production. The wide application range of IA in textiles, chemicals, and pharmaceutical industries makes it a potential substitute for petro-based chemicals in various applications (El-Imam & Du, 2014).

Renewable Polymers and Enhanced Functionality

The creation of sustainable chemical industries heavily relies on renewable materials. IA, notable for its low cost and large annual production, is transformed into degradable or recyclable polymers with diverse applications. Efficient synthesis of renewable thermosets and thermoplastics derived almost entirely from IA has been achieved. These polymers, with their high molar masses and tunable properties, offer a range of applications, suggesting IA's potential in producing versatile and high-value polymers (Trotta et al., 2019).

properties

IUPAC Name |

dipentyl 2-methylidenebutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-4-6-8-10-18-14(16)12-13(3)15(17)19-11-9-7-5-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCKCUVRQPTKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC(=C)C(=O)OCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Itaconic acid diamylester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)thio]acetonitrile](/img/structure/B8269595.png)

![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8269597.png)

![N2-methyl-N4-(4-piperidyl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B8269644.png)